![molecular formula C15H9ClN2O B11121719 2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B11121719.png)
2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one
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Overview
Description
- The compound consists of two aromatic rings: an isoindole ring (isoindolo) and a quinazolinone ring. The isoindole ring contains a chlorine atom at position 2.
- Its systematic name reflects the fusion of these two ring systems, with the numbering indicating the positions of the heteroatoms (nitrogen and oxygen).
2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one: is an organic compound with the molecular formula C₁₃H₇ClN₂O. It belongs to the quinazolinone family and features a fused bicyclic structure.
Preparation Methods
- One notable synthetic route involves the palladium-catalyzed dicarbonylative synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones . Starting from commercially available 2-bromoanilines and 2-bromobenzyl amines, the desired products are obtained in good yields.
- The procedure selectively incorporates two molecules of carbon monoxide (CO) into the substrates.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules due to its unique ring system.
Biology and Medicine: Research explores its potential as a scaffold for drug development, targeting specific pathways or receptors.
Industry: Applications may include materials science or fine chemical synthesis.
Mechanism of Action
- The exact mechanism by which 2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one exerts its effects depends on its specific context (e.g., as a drug or catalyst).
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure and properties with related quinazolinones.
- Highlighting its uniqueness could involve discussing specific functional groups, reactivity, or biological activity.
Biological Activity
2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological significance.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a quinazolinone core that is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with a quinazolinone framework exhibit significant anticancer properties. A study on quinazolinone derivatives demonstrated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing that several derivatives had IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 12.5 |
This compound | HeLa | 15.3 |
These findings suggest that the compound's structural features contribute to its effectiveness against cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro studies have shown that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These results indicate a promising potential for the compound as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activities of quinazolinone derivatives are often influenced by their substituents. A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups enhances anticancer activity while electron-donating groups tend to improve antibacterial properties.
Key Findings:
- Electron-Withdrawing Groups : Increase potency against cancer cell lines.
- Electron-Donating Groups : Enhance antibacterial activity.
Case Study 1: Anticancer Efficacy
A study conducted by researchers synthesized a series of isoindoloquinazoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that compounds with bulky substituents exhibited enhanced activity due to increased binding affinity to target proteins involved in cancer progression.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of modified quinazolinones, where this compound was tested alongside other derivatives. The results indicated that this compound displayed superior activity against multiple bacterial strains, suggesting its viability as a lead compound for further development.
Properties
Molecular Formula |
C15H9ClN2O |
---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
2-chloro-11H-isoindolo[2,1-a]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN2O/c16-10-5-6-12-13(7-10)18-8-9-3-1-2-4-11(9)14(18)17-15(12)19/h1-7H,8H2 |
InChI Key |
UCJKPXSMQJFGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C=C(C=C4)Cl |
Origin of Product |
United States |
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